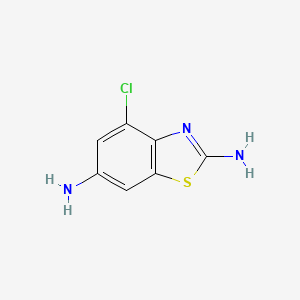

4-Chloro-1,3-benzothiazole-2,6-diamine

Übersicht

Beschreibung

4-Chloro-1,3-benzothiazole-2,6-diamine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with chlorine and amine groups attached at specific positions. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-benzothiazole-2,6-diamine typically involves the cyclization of 2-aminothiophenol with chloroaniline under specific conditions. One common method includes the condensation of 2-aminothiophenol with 4-chloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used. For example, the condensation of 2-aminothiophenol with aldehydes or ketones in the presence of a green catalyst like samarium triflate can yield benzothiazole derivatives efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1,3-benzothiazole-2,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Amines, thiols, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Heterocyclic Compounds

4-Chloro-1,3-benzothiazole-2,6-diamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that enhance its reactivity and utility in organic synthesis.

Reactivity and Transformation

The compound can undergo several chemical reactions, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Leading to the formation of amines or thiols.

- Substitution Reactions : Particularly at the chloro and amino positions.

These transformations are essential for developing new materials with specific electronic and optical properties.

Biological Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis (TB). For instance, novel compounds synthesized from benzothiazole scaffolds showed better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The activity was attributed to their ability to inhibit specific targets within the bacterial cells .

Medical Applications

Cancer Research

this compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to determine its efficacy in combination therapies for different cancer types.

Drug Development

The compound's structural characteristics make it a suitable candidate for drug development. Its ability to interact with biological targets suggests potential applications in creating therapeutic agents for diseases such as cancer and infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Case Study 2: Antitubercular Activity

In another study focusing on anti-tubercular activity, derivatives of benzothiazole were synthesized and tested against M. tuberculosis. The results showed that some derivatives had better activity than traditional TB medications.

| Compound ID | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Compound A | 0.5 | Isoniazid | 1.0 |

| Compound B | 0.25 | Rifampicin | 0.5 |

Wirkmechanismus

The mechanism of action of 4-Chloro-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-6-chlorobenzothiazole

- 2-Chlorobenzothiazole

- 6-Chloro-2-phenylbenzothiazole

Uniqueness

4-Chloro-1,3-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it has shown higher potency in antimicrobial and anticancer activities. Its chlorine and amine groups contribute to its reactivity and ability to form various derivatives, making it a versatile compound in synthetic and medicinal chemistry .

Biologische Aktivität

4-Chloro-1,3-benzothiazole-2,6-diamine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings.

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains by inhibiting critical enzymes involved in bacterial survival.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values comparable to standard antibiotics like streptomycin against Salmonella typhimurium and Klebsiella pneumoniae, with MIC values ranging from 25 to 50 μg/ml .

- Mechanism of Action : The antibacterial activity is attributed to the inhibition of dihydroorotase and DNA gyrase enzymes, which are vital for bacterial DNA replication and synthesis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis.

Case Studies:

- Cell Line Studies : In vitro studies revealed that the compound induced cell cycle arrest in the G0-G1 phase of MCF-7 breast cancer cells. It exhibited cytotoxicity with IC50 values ranging from 3.58 to 15.36 μM against multiple cancer cell lines .

- Enzyme Inhibition : The compound effectively inhibited BRAF and VEGFR-2 kinases, with IC50 values of 0.194 μM and 0.071 μM respectively, demonstrating its potential as a targeted therapeutic agent similar to sorafenib .

Other Biological Activities

Beyond antibacterial and anticancer effects, this compound has been associated with various other biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell-based assays .

- Antioxidant Properties : It may exert protective effects against oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

The presence of the chloro group at the 4-position of the benzothiazole ring is crucial for enhancing the biological activity of this compound. SAR studies indicate that modifications at specific positions can lead to improved potency against target pathogens and cancer cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-chloro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBJRMULGBIBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300373 | |

| Record name | 4-Chloro-2,6-benzothiazolediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35435-50-8 | |

| Record name | 4-Chloro-2,6-benzothiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35435-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-benzothiazolediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.